![molecular formula C10H9FN2OS B6045326 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone](/img/structure/B6045326.png)
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as FPyU, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and is characterized by its unique molecular structure, which consists of a pyrimidine ring fused with a thioxo group and a phenyl ring with a fluorine atom attached to it. In
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not yet fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific cellular targets, such as enzymes and receptors. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, its unique molecular structure makes it a promising candidate for the development of new therapeutic agents. However, one limitation of using 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is its relatively limited stability, which may affect its biological activity over time.
Future Directions
There are several future directions for the research on 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One potential area of focus is the development of new therapeutic agents based on the molecular structure of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone may also be an area of interest for future research.
Conclusion:
In conclusion, 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound with a unique molecular structure that has gained significant attention in the field of medicinal chemistry. Its potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties, make it a promising candidate for the development of new therapeutic agents. Although its mechanism of action is not yet fully understood, further research may provide valuable insights into its biological activity and potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone involves the reaction of 2-aminopyrimidine with carbon disulfide and sodium hydroxide in the presence of 2-fluorobenzaldehyde. The reaction leads to the formation of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone as a white solid with a high yield.
Scientific Research Applications
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
properties
IUPAC Name |
6-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLANFBGZJGOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)NC1=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.